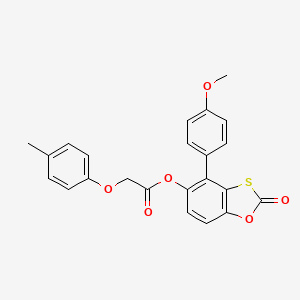![molecular formula C14H17N6O3+ B15034180 1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B15034180.png)
1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines pyridinium and hydrazinecarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM typically involves multiple steps:
Formation of the Pyridinium Moiety: This can be achieved by reacting pyridine with an appropriate alkylating agent under controlled conditions.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced through a reaction involving hydrazine and a carbonyl-containing compound.
Coupling Reaction: The final step involves coupling the pyridinium and hydrazinecarbonyl intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Aminopyridinium Iodide: A related compound with similar structural features but different functional groups.
N-(Difluoromethyl)sulfonamido Pyridin-1-ium Trifluoromethanesulfonate: Another pyridinium-based compound with distinct chemical properties.
Uniqueness
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17N6O3+ |
|---|---|
分子量 |
317.32 g/mol |
IUPAC名 |
N-[(E)-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C14H16N6O3/c1-18-12(15)10(13(22)19(2)14(18)23)8-16-17-11(21)9-20-6-4-3-5-7-20/h3-8H,9H2,1-2H3,(H2-,15,16,17,21,22)/p+1 |
InChIキー |
VMTVHKMHTMVUGW-UHFFFAOYSA-O |
異性体SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC(=O)C[N+]2=CC=CC=C2)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC(=O)C[N+]2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034100.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034108.png)

![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B15034150.png)

![ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B15034157.png)
![3-allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15034163.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034168.png)
![2-(4-chlorophenyl)-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B15034173.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034174.png)
![7-[(4-chlorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B15034181.png)
![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B15034188.png)
